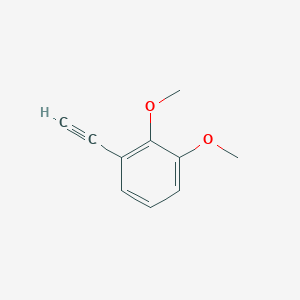

2,3-Dimethoxyphenylacetylene

Vue d'ensemble

Description

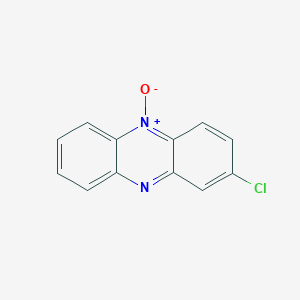

2,3-Dimethoxyphenylacetylene is a derivative of phenylacetylene, a compound characterized by the presence of a phenyl group (a benzene ring) attached to an acetylene group (a carbon-carbon triple bond). The 2,3-dimethoxy substitution indicates that two methoxy groups (-OCH3) are attached to the benzene ring in the 2 and 3 positions, respectively. This substitution pattern can influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of substituted diphenylacetylenes can be achieved through various methodologies. For instance, the reaction of n-butyllithium with diphenylacetylene in the presence of tetrahydrofuran (THF) or hexane/TMEDA solution can lead to the formation of monolithio and dilithio products, which are precursors to further functionalized acetylenes . Additionally, the synthesis of 1,3,2-benzodiazaborolyl-functionalized diphenylacetylenes involves established 1,3,2-benzodiazaborole methodologies, which can introduce various end groups to the acetylene, such as methoxy, dimethylamino, and cyano groups .

Molecular Structure Analysis

The molecular structure of substituted acetylenes can be determined using techniques such as X-ray diffraction. For example, the molecular structures of certain borylated diphenylacetylenes have been elucidated, revealing the influence of different substituents on the overall geometry of the molecule . Similarly, the structure of nickel(0) complexes with acetylene ligands can be influenced by the nature of the phosphane ligands present .

Chemical Reactions Analysis

Substituted phenylacetylenes can undergo various chemical reactions. For instance, the dimetallation of phenylacetylene can lead to ortho-substituted derivatives, which can be further transformed into various functionalized compounds through reactions with selenium, tellurium, and other reagents . The reactivity of palladium dimers with alkynes, including phenylacetylene, can result in the synthesis of trimeric species and initiate catalytic polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted diphenylacetylenes are influenced by their molecular structure. Borylated systems, for example, exhibit intense luminescence with significant Stokes shifts and high quantum yields in various solvents. The absorption maxima and dipole moments of these molecules can be calculated using theoretical methods such as TD-DFT computations . The planarity of the cyclobutane ring in certain dimethoxyphenyl compounds can be analyzed using natural bond orbital and Hirshfeld surface analysis, which also sheds light on the stabilization of the crystal structure through hydrogen bonding and van der Waals interactions .

Applications De Recherche Scientifique

NMR Spectroscopy and X-ray Analysis : A study conducted by Bauer et al. (1988) explored the reaction of n-butyllithium with diphenylacetylene, using NMR spectroscopy and X-ray analysis for structural elucidation. This research highlights the importance of 2,3-Dimethoxyphenylacetylene in understanding the structure and reactions of complex organic compounds (Bauer, Feigel, Mueller, & Schleyer, 1988).

Polymer Science : Mayershofer et al. (2004) studied the synthesis and properties of poly(phenylacetylene)s, focusing on the influence of ortho-substituents like 2,3-Dimethoxyphenylacetylene. This work is significant for the development of polymers with specific properties (Mayershofer, Wagner, Anders, & Nuyken, 2004).

Crystal and Molecular Structures : SuzukiYoshio (1971) investigated the crystal and molecular structures of an adduct of acetylene and isonitrile derivatives, contributing to the field of crystallography and molecular structure analysis (SuzukiYoshio, 1971).

Chemical Complexes and Aggregates : Hirsch et al. (1997) characterized complexes of dicyanodiphenylacetylene with silver(I) salts, contributing to the understanding of chemical aggregation in solution and solid state, relevant for materials science and chemistry (Hirsch, Wilson, & Moore, 1997).

Enzymatic Modification for Antioxidants : Adelakun et al. (2012) explored the enzymatic modification of 2,6-Dimethoxyphenol for synthesizing dimers with high antioxidant capacity. This research is significant in the field of biochemistry and pharmacology (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Corrosion Inhibition : Chafiq et al. (2020) investigated the inhibition performances of spirocyclopropane derivatives, including those with dimethoxyphenyl groups, for mild steel protection. This study is pertinent to the field of materials science and corrosion engineering (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Propriétés

IUPAC Name |

1-ethynyl-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFQXDQOONOJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxyphenylacetylene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

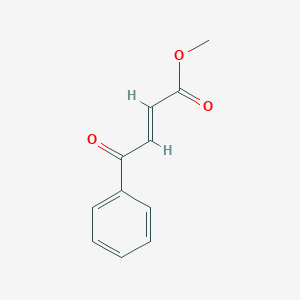

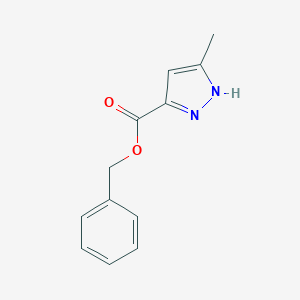

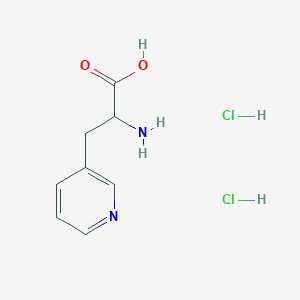

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)